Cas no 660414-62-0 (3-hydroxy-4-iodobutanoic acid)

3-hydroxy-4-iodobutanoic acid 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 3-hydroxy-4-iodo-
- 3-hydroxy-4-iodobutanoic acid
- SCHEMBL2170370
- DTXSID80593066
- 660414-62-0
-
- MDL: MFCD30568233
- インチ: InChI=1S/C4H7IO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)
- InChIKey: HXZQJJYLHRLBBX-UHFFFAOYSA-N
- SMILES: C(C(CI)O)C(=O)O
計算された属性
- 精确分子量: 229.94351
- 同位素质量: 229.94399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 83.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- XLogP3: 0.2
じっけんとくせい
- PSA: 57.53
3-hydroxy-4-iodobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314145-1.0g |
3-hydroxy-4-iodobutanoic acid |
660414-62-0 | 1.0g |
$0.0 | 2023-02-24 | ||
Enamine | EN300-314145-1g |
3-hydroxy-4-iodobutanoic acid |
660414-62-0 | 1g |
$0.0 | 2023-09-05 |
3-hydroxy-4-iodobutanoic acid 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
3-hydroxy-4-iodobutanoic acidに関する追加情報
Comprehensive Overview of 3-hydroxy-4-iodobutanoic acid (CAS No. 660414-62-0): Properties, Applications, and Research Insights
3-hydroxy-4-iodobutanoic acid (CAS No. 660414-62-0) is a halogenated hydroxybutanoic acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique iodine substitution and hydroxyl functional group, serves as a versatile intermediate in organic synthesis. Its molecular structure, C4H7IO3, combines reactivity with stability, making it valuable for targeted chemical modifications. Researchers frequently explore its role in chiral synthesis and bioconjugation, aligning with the growing demand for precision in drug development and biomaterial design.
In recent years, the scientific community has prioritized sustainable synthesis methods and green chemistry, topics highly searched in academic databases. 3-hydroxy-4-iodobutanoic acid fits into this narrative as a candidate for atom-efficient reactions. Its iodine moiety enables selective cross-coupling reactions, reducing waste generation—a critical consideration for industries complying with REACH regulations. Studies also highlight its potential in metabolomics, where it acts as a biomarker precursor, addressing the rising interest in personalized medicine and diagnostic tools.
The compound’s physicochemical properties—such as solubility in polar solvents (e.g., water, ethanol) and a melting point range of 120–125°C—make it compatible with aqueous-phase reactions. This aligns with trends toward solvent-free or water-based synthesis, frequently queried in AI-driven research platforms. Furthermore, its stereochemical purity (>98% enantiomeric excess in optimized preparations) meets stringent requirements for API intermediates, a hot topic in patent literature and FDA submissions.
From a commercial perspective, 660414-62-0 is cataloged by major chemical suppliers as a high-purity reference standard. Its applications span peptide modification and proteomics research, areas experiencing exponential growth due to advancements in CRISPR technology and protein engineering. Users searching for "iodinated building blocks" or "hydroxy acid derivatives" often encounter this compound in context of click chemistry or biocompatible materials.
Ongoing studies investigate 3-hydroxy-4-iodobutanoic acid’s role in enzyme inhibition, particularly targeting metabolic pathways like fatty acid oxidation. This resonates with searches related to metabolic disorders and therapeutic targets. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to characterize its stability under physiological conditions—a detail frequently requested in method development forums.
In summary, CAS No. 660414-62-0 represents a multifaceted tool for modern chemistry. Its integration into drug discovery pipelines and material science underscores its relevance amid trends like AI-assisted molecular design and high-throughput screening. As research continues to uncover novel applications, this compound maintains its position at the intersection of innovation and practicality.
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